EGFR Kinase Inhibition: Potency of the 6-Methyl Analog in a Direct Biochemical Assay
In a direct biochemical inhibition assay against the EGFR extracellular/transmembrane domain-tagged Mer intracellular domain expressed in 32D cells, the target compound exhibited an IC50 of 2.70 nM [1]. This value stands in stark contrast to a related 4-phenylquinazoline analog, N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, which showed a substantially higher IC50 of 17 nM in a displacement assay using [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on human A431 cell membranes [2]. This ~6.3-fold difference highlights the critical role of the N-(pyridin-3-ylmethyl) substitution in achieving low nanomolar affinity within the EGFR active site.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, IC50 = 17 nM |
| Quantified Difference | Target compound is ~6.3-fold more potent under the assay conditions reported. |
| Conditions | Target: EGFR-Mer fusion in 32D cells (BindingDB BDBM50055496). Comparator: EGFR in A431 cell membranes (BindingDB BDBM50370935). |
Why This Matters
For researchers screening against EGFR-dependent pathways, the lower IC50 suggests a higher probability of confirming target engagement at lower compound concentrations, thus reducing potential off-target effects in cell-based follow-ups.
- [1] BindingDB, Entry BDBM50055496 (CHEMBL3326006). IC50 data for 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine against EGFR. Accessed 2026. View Source
- [2] BindingDB, Entry BDBM50370935 (CHEMBL1203937). IC50 data for N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine against EGFR. Accessed 2026. View Source
